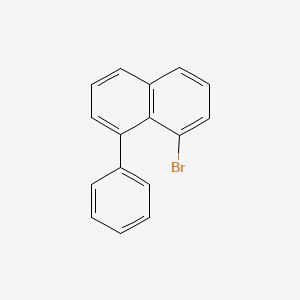

1-Bromo-8-phenylnaphthalene

Overview

Description

1-Bromo-8-phenylnaphthalene is a chemical compound with the molecular formula C16H11Br . It is a white solid with a molecular weight of 283.17 .

Molecular Structure Analysis

The molecular structure of this compound consists of a naphthalene core, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings . This core is substituted at the 1-position with a bromine atom and at the 8-position with a phenyl group .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a predicted boiling point of 385.8±11.0 °C and a predicted density of 1.381±0.06 g/cm3 .Scientific Research Applications

Synthesis of Arylnaphthalene Lactones

1-Bromo-8-phenylnaphthalene has applications in the synthesis of arylnaphthalene lignan lactones, which are natural products with promising anticancer and antiviral properties. A study explored a one-pot multicomponent coupling reaction for their synthesis, highlighting the importance of regioselectivity and electronic properties tuning in the process (Eghbali, Eddy, & Anastas, 2008).

Catalyzed Amination of Aryl Bromides

Palladium-catalyzed aryl amination under microwave conditions is another application, where 1-bromonaphthalenes are rapidly prepared from their respective aryl bromides. This process shows consistent improvements in yields over standard conditions (Wang, Magnin, & Hamann, 2003).

Inhibition of Photosynthetic Electron Transport

In the field of plant biology, this compound derivatives have been studied for their activity in inhibiting photosynthetic electron transport in spinach chloroplasts. The inhibitory activity depends on the position and type of halogen substituents, highlighting the importance of molecular structure in biological interactions (Goněc et al., 2017).

Formation of Fluoranthene

1-Phenylnaphthalene molecules, including those related to this compound, undergo self-condensation processes leading to the formation of fluoranthene. This study provides insight into the transformation processes of aromatic compounds under specific conditions (Perez & Lilla, 1990).

Thermodynamic Properties in Heat Transfer

Phenylnaphthalenes, including variants of this compound, have been evaluated for their thermodynamic properties relevant to heat transport applications. Their potential suitability for high-temperature energy applications, including power generation and separation processes, was explored due to their low melting point and high critical temperature (Mcfarlane, Luo, Garland, & Steele, 2010).

Safety and Hazards

This compound is classified as potentially harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and ensuring adequate ventilation .

Mechanism of Action

Target of Action

It is often used as a reagent in organic synthesis , suggesting that its targets could be a variety of organic compounds.

Mode of Action

1-Bromo-8-phenylnaphthalene is a brominated aromatic compound. It can undergo reactions typical of haloarenes, such as nucleophilic aromatic substitution. For instance, it can react with n-butyllithium in diethyl ether under an inert atmosphere . This suggests that its mode of action involves the interaction with nucleophiles, leading to the substitution of the bromine atom.

Biochemical Pathways

It’s known that naphthalene, a related compound, is involved in the hydrogen-abstraction–c2h2-addition (haca) pathway, which leads to the formation of polycyclic aromatic hydrocarbons . It’s plausible that this compound could participate in similar pathways.

Result of Action

As a reagent in organic synthesis, its primary effect is likely the transformation of target molecules through reactions such as nucleophilic aromatic substitution .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of other reagents. For example, its reaction with n-butyllithium occurs at -78℃ in an inert atmosphere . Additionally, it should be stored in a dark place, sealed in dry conditions, at room temperature , indicating that light, moisture, and temperature can affect its stability and efficacy.

properties

IUPAC Name |

1-bromo-8-phenylnaphthalene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Br/c17-15-11-5-9-13-8-4-10-14(16(13)15)12-6-2-1-3-7-12/h1-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHDCSUBWYJYEFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC3=C2C(=CC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-ethyl-1-(2-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3082224.png)

![3-(7-(3-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid](/img/structure/B3082233.png)

![3-(Phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B3082250.png)